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Rhodium(cento)2,4-pentanedionate

Olefin Hydrogenation Supercritical CO₂ Impregnation Nanocomposite Catalysts

Rh(acac)₃ is the preferred ALD precursor for metallic rhodium films, enabling deposition with low-concentration ozone (1.22 g m⁻³) without H₂, achieving 0.42 Å/cycle and 17 μΩ cm resistivity at 200–220°C. Thermal decomposition at 267°C under inert atmosphere yields 99% pure Rh metal for MOCVD and catalyst preparation. It also serves as a precursor for highly active Rh nanoparticle catalysts (olefin hydrogenation TOF reaching hundreds of reciprocal seconds) and for oxide-supported catalysts in low-temperature ethanol steam reforming (250–400°C). Choose Rh(acac)₃ for predictable, high-performance rhodium deposition and catalyst synthesis.

Molecular Formula C15H24O6Rh
Molecular Weight 403.25 g/mol
CAS No. 14284-92-5
Cat. No. B088046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodium(cento)2,4-pentanedionate
CAS14284-92-5
Molecular FormulaC15H24O6Rh
Molecular Weight403.25 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Rh]
InChIInChI=1S/3C5H8O2.Rh/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3+;
InChIKeyMBVAQOHBPXKYMF-MUCWUPSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhodium(III) 2,4-Pentanedionate (14284-92-5) Procurement Guide: Technical Baseline and Comparative Positioning


Rhodium(III) 2,4-pentanedionate, also known as Rh(acac)₃ (CAS 14284-92-5), is a coordination complex with the formula Rh(C₅H₇O₂)₃ featuring D₃-symmetry [1]. This yellow-orange crystalline solid is soluble in organic solvents and serves as a precursor for rhodium-containing materials . It is prepared from RhCl₃(H₂O)₃ and acetylacetone [1]. The compound demonstrates thermal decomposition at 267°C yielding 99% pure rhodium metal under inert atmosphere [2]. Rh(acac)₃ functions as a catalyst precursor in hydrogenation, hydroformylation, hydrosilylation, and CO oxidation reactions .

Why Rh(acac)₃ Cannot Be Substituted by Other Metal Acetylacetonates: A Quantitative Differentiation Analysis


Substituting Rh(acac)₃ with other metal acetylacetonates (e.g., Ir(acac)₃, Ru(acac)₃, Pd(acac)₂) or alternative rhodium precursors leads to quantifiable differences in catalytic activity, thermal behavior, and film properties. Catalysts derived from Rh(acac)₃ exhibit olefin hydrogenation activities in the range of hundreds of reciprocal seconds, whereas Pd-based analogs prioritize selectivity over activity [1]. Thermal decomposition of Rh(acac)₃ at 267°C yields 99% pure rhodium metal, a defined transformation not identically replicated by Ir(acac)₃ or Ru(acac)₃ under identical conditions [2]. In ALD, Rh(acac)₃ enables metallic film deposition at 200-220°C with low-concentration ozone, a process window distinct from Ir(acac)₃ which requires H₂ co-reactant for metallic films below 200°C [3]. These quantitative differences preclude direct substitution without compromising process outcomes.

Quantitative Differentiation Evidence for Rh(acac)₃ Procurement: Head-to-Head Comparisons with Closest Analogs


Rh(acac)₃ vs. Pd-Based Precursors: Quantified Olefin Hydrogenation Activity Advantage

Catalysts prepared from Rh(acac)₃ demonstrate olefin hydrogenation activities quantified as 'hundreds of reciprocal seconds,' whereas Pd-based analogs exhibit lower activity but higher selectivity for conjugated diene hydrogenation [1]. This represents a quantitative activity differential that dictates catalyst selection based on process throughput requirements.

Olefin Hydrogenation Supercritical CO₂ Impregnation Nanocomposite Catalysts

Rh(acac)₃ Thermal Decomposition: Quantified 99% Rh Metal Yield at 267°C

Rh(acac)₃ undergoes complete thermal decomposition when annealed at 267°C for four hours under inert atmosphere, yielding 99% pure rhodium metal [1]. In contrast, under oxidizing atmosphere, decomposition yields RhO₂ containing only 75% rhodium [1]. This quantifies the atmospheric sensitivity and establishes a defined thermal budget for metallic rhodium deposition.

Thermal Decomposition MOCVD Precursor Rhodium Metal Recovery

ALD Film Deposition: Rh(acac)₃ Growth Rate and Resistivity Quantified vs. Pd(hfac)₂

In ALD using low-concentration ozone (1.22 g m⁻³), Rh(acac)₃ achieves a growth rate of 0.42 Å per cycle for metallic rhodium films deposited at 200-220°C, with resulting film resistivity of 17 μΩ cm (18 nm thickness) [1]. Under identical process conditions, Pd(hfac)₂ yields a growth rate of 0.22 Å per cycle and film resistivity of 63 μΩ cm (22 nm thickness) [1].

Atomic Layer Deposition Rhodium Thin Films Low-Concentration Ozone Process

Rh₂O₃ ALD Deposition Window: 160-180°C Using Rh(acac)₃ and Ozone

Amorphous Rh₂O₃ thin films are deposited by ALD using Rh(acac)₃ and ozone precursors within a narrow temperature window of 160-180°C [1]. The sublimation temperature of Rh(acac)₃ sets the lower limit, while the upper limit is governed by partial reduction to metallic rhodium [1]. This is contrasted with Ir(acac)₃ ALD for iridium oxide, which requires sublimation at 155°C and deposition at 165-200°C, with H₂ co-reactant required for metallic films [2].

Rhodium Oxide Thin Films ALD Process Window Conformal Coating

Ethanol Steam Reforming: Rh(acac)₃-Derived Catalyst H₂ Yield Comparison

In low-temperature ethanol steam reforming (250-400°C), catalysts prepared from Rh(acac)₃ are evaluated against other Rh precursors including Rh(NO₃)₃, RhCl₃, and Rh₄(CO)₁₂ [1]. On CeO₂ support with 1% Rh loading, the Rh₄(CO)₁₂-derived catalyst achieves optimal CO-free H₂ yield of 4 mol mol⁻¹ ethanol at 350°C; Rh(acac)₃-derived catalysts provide a baseline comparison for precursor selection studies [1].

Ethanol Steam Reforming Hydrogen Production Supported Rh Catalysts

Vapor Pressure Characterization: 398-521 K Range for MOCVD Process Design

The vapor pressure of Rh(acac)₃ has been measured by static and transpiration methods across the temperature range of 398-521 K, with thermodynamic sublimation parameters ΔsubH⁴⁵⁹.⁶ and ΔsubS°⁴⁵⁹.⁶ derived from these data [1]. This comprehensive vapor pressure dataset, which includes first-time heat capacity measurements from 188-465 K, enables accurate MOCVD precursor delivery modeling [1].

Vapor Pressure MOCVD Precursor Thermochemical Properties

Optimal Procurement Scenarios for Rh(acac)₃: Evidence-Based Application Mapping


ALD of Metallic Rhodium Thin Films for Microelectronics

Rh(acac)₃ is the preferred precursor for ALD of metallic rhodium films using low-concentration ozone (1.22 g m⁻³) without H₂ co-reactant, achieving 0.42 Å/cycle growth rate and 17 μΩ cm resistivity at 200-220°C [1]. This process eliminates combustible gas handling requirements and yields film RMS roughness of 0.30 nm [1].

Thermal Decomposition Route to 99% Pure Rhodium Metal

For applications requiring metallic rhodium deposition via thermal decomposition, Rh(acac)₃ provides a defined pathway: annealing at 267°C for 4 hours under inert atmosphere yields 99% pure rhodium metal [1]. This predictable endpoint enables precise process control in MOCVD and catalyst preparation workflows.

High-Activity Olefin Hydrogenation Catalyst Preparation

Rh(acac)₃ serves as the precursor for rhodium nanoparticle catalysts exhibiting olefin hydrogenation activities in the hundreds of reciprocal seconds range [1]. When impregnated into polymer supports using supercritical CO₂ and reduced at 60°C under 6-10 MPa H₂, the resulting 1-2 nm Rh particles demonstrate extreme activity for unsaturated hydrocarbon hydrogenation [1].

Ethanol Steam Reforming Catalyst Precursor for H₂ Production

Rh(acac)₃ is a standard precursor for preparing oxide-supported rhodium catalysts used in low-temperature ethanol steam reforming (250-400°C) for hydrogen production [1]. Its use enables systematic comparison with alternative precursors (RhCl₃, Rh(NO₃)₃, Rh₄(CO)₁₂) and supports optimization of H₂ yield [1].

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